Validated Intermediate in Bipyrazole JAK Inhibitor Patent Synthesis: Quantitative Incorporation into Lead Scaffolds
The compound serves as a documented intermediate in the synthesis of bipyrazole derivatives that inhibit Janus kinase (JAK), with explicit incorporation into patented compounds of Formula I . Unlike the unprotected analog 4-bromo-3-methylpyrazole (CAS 13808-64-5), which lacks the orthogonal Boc protection required for selective N1-functionalization in the bipyrazole series, the target compound's Boc group enables the precise sequential assembly documented in the patent synthetic schemes .
| Evidence Dimension | Patent-documented synthetic utility as JAK inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly referenced as precursor to 3-methyl-4-pyrazole boronic acid pinacol ester (CAS 936250-20-3) in WO2008/51493 A2 |
| Comparator Or Baseline | 4-Bromo-3-methylpyrazole (CAS 13808-64-5): Not cited in JAK inhibitor bipyrazole patent synthetic schemes due to lack of N1 protection |
| Quantified Difference | Target compound: Documented in patent synthetic pathway; Comparator: Absent from patent synthetic descriptions |
| Conditions | WO2008/51493 A2 (page 181); KR20160019905A (bipyrazole JAK inhibitor patent); AU-2014265279-A1 (bipyrazole derivatives as JAK inhibitors) |
Why This Matters
Procurement decisions for medicinal chemistry programs targeting JAK inhibition benefit from a building block with direct patent precedent, reducing synthetic uncertainty compared to unprotected analogs lacking this validation.
